
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C10H10ClF2O3 This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a hydroxyphenyl group attached to a propan-2-one backbone
準備方法
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that contains the hydroxyphenyl group.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced through a nucleophilic substitution reaction using a difluoromethylating agent.
Chlorination: The chloro group is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of Propan-2-one Backbone: The final step involves the formation of the propan-2-one backbone through a series of condensation reactions.
Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including the use of catalysts and controlled reaction environments.
化学反応の分析
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
科学的研究の応用
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The chloro and difluoromethoxy groups contribute to its reactivity and ability to form stable complexes with biological molecules. The hydroxy group enhances its solubility and facilitates its interaction with hydrophilic environments.
類似化合物との比較
1-Chloro-1-(2-(difluoromethoxy)-3-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-(difluoromethoxy)-5-(difluoromethyl)phenyl)propan-2-one: This compound has a difluoromethyl group instead of a hydroxy group, which affects its chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one:
1-Chloro-1-(2-(difluoromethoxy)-6-hydroxyphenyl)propan-2-one: The position of the hydroxy group affects the compound’s reactivity and interaction with biological targets.
特性
分子式 |
C10H9ClF2O3 |
|---|---|
分子量 |
250.62 g/mol |
IUPAC名 |
1-chloro-1-[2-(difluoromethoxy)-3-hydroxyphenyl]propan-2-one |
InChI |
InChI=1S/C10H9ClF2O3/c1-5(14)8(11)6-3-2-4-7(15)9(6)16-10(12)13/h2-4,8,10,15H,1H3 |
InChIキー |
WTTJPIVIANRNSS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=C(C(=CC=C1)O)OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


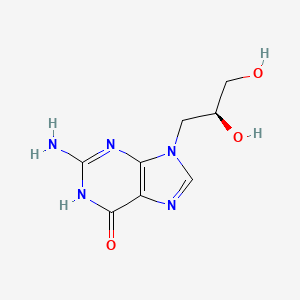
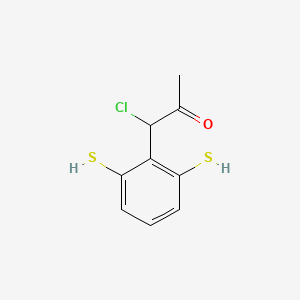

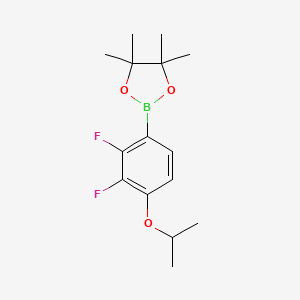
![(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14035765.png)

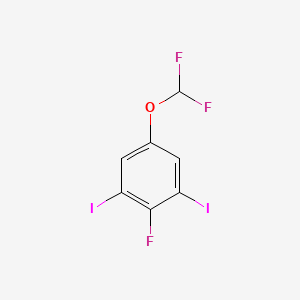

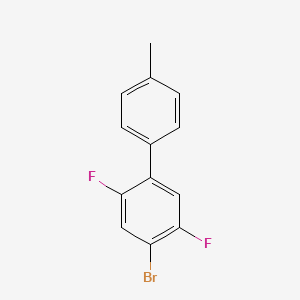


![(7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B14035823.png)


